(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-18-16(21)8-5-11-19-17(22)14-9-12-20(13-10-14)25(23,24)15-6-3-2-4-7-15/h2-8,14H,9-13H2,1H3,(H,18,21)(H,19,22)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLPKADXVLRLL-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Attachment of the Formamido Group: Formylation reactions can be used to introduce the formamido group.
Formation of the Butenamide Chain: This step involves the formation of the butenamide chain through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the butenamide chain.
Reduction: Reduction reactions can occur, potentially affecting the benzenesulfonyl group or the formamido group.
Substitution: Substitution reactions may involve replacing functional groups on the piperidine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Target Compound
- Core : Piperidine (1-benzenesulfonyl, 4-formamido).
- Side chain : (E)-N-methylbut-2-enamide.
- Key functional groups : Sulfonamide, formamide, enamide.
Analog 1: SU [3,3] ()
- Core : Piperazine (1-(4-trifluoromethylbenzenesulfonyl), 4-(naphthalen-2-yl)).
- Side chain : (E)-3-(naphthalen-2-yl)but-2-en-1-yl.
- Key groups : Trifluoromethylbenzenesulfonyl, naphthyl.
- Notable difference: Piperazine instead of piperidine; trifluoromethyl enhances lipophilicity .
Analog 2: SU [3,4] ()
- Core : Piperazine (1-(4-methylbenzenesulfonyl)).
- Side chain : (E)-3-(naphthalen-2-yl)but-2-en-1-yl.
- Key groups : Methylbenzenesulfonyl.
- Notable difference: Methyl substitution reduces steric hindrance compared to the target’s benzene ring .
Analog 3: Oxadiazole Derivatives ()
- Core : Piperidine (1-benzenesulfonyl).
- Side chain : 1,3,4-oxadiazole-2-thiol linked to acetamide.
- Key groups : Oxadiazole, thioether.
- Notable difference: Oxadiazole replaces enamide; associated with antimicrobial activity .
Analog 4: (2E)-N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]but-2-enamide ()
- Core : Piperidine (1-phenethyl).
- Side chain : (E)-N-phenylbut-2-enamide.
- Key groups : Phenethyl, phenylenamide.
- Notable difference: Phenethyl substitution instead of benzenesulfonyl; likely reduced polarity .
Analytical and Physicochemical Properties
- Key Observations :
- The target compound’s formamido group may improve aqueous solubility compared to SU [3,3]’s trifluoromethyl-naphthyl motif.
- Piperidine-based analogs generally exhibit higher solubility than piperazine derivatives.
Biological Activity
The compound (2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity through various studies, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound's IUPAC name indicates a complex structure featuring a piperidine ring and a formamide moiety, which are significant for its biological interactions. The presence of a benzenesulfonyl group is also noteworthy, as it may influence the compound's pharmacological properties.
Research indicates that compounds with structural similarities to this compound exhibit various mechanisms of action, primarily targeting cancer cells. These mechanisms include:
- Cytotoxicity : Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and mitochondrial membrane depolarization .
- Selective Toxicity : The selectivity index (SI) of these compounds suggests they are more toxic to malignant cells compared to non-malignant cells, which is crucial for minimizing side effects in therapeutic applications .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cancer cells, indicating oxidative stress as a contributing factor to their cytotoxic effects .
Research Findings
A series of studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound. Below are key findings summarized from various research articles:
Table 1: Cytotoxicity Data
| Compound | Cell Line Tested | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 5.70 | 2440 |
| Compound B | Ca9-22 (Oral Cancer) | 0.76 ± 0.15 | 6.63 ± 0.68 |
| Compound C | HL60 (Leukemia) | >1000 | N/A |
CC50 values represent the concentration required to kill 50% of the cells tested. Higher selectivity indices indicate better therapeutic profiles.
Case Studies
- Colon Cancer Treatment : In a study evaluating several novel compounds, those structurally related to our compound showed significant cytotoxic effects against HCT116 and HT29 colon cancer cell lines. The results indicated that these compounds could induce apoptotic pathways effectively while sparing normal cells .
- Oral Squamous Cell Carcinoma : Another study highlighted the efficacy of similar compounds against various oral squamous cell carcinoma lines (Ca9-22, HSC-2). The compounds demonstrated potent anticancer activity with low toxicity towards non-malignant cells, suggesting their potential as targeted therapies .
- Leukemia Cells : The evaluation against HL60 leukemia cells revealed that certain derivatives exhibited significant cytotoxicity, reinforcing the notion that modifications to the compound's structure could enhance its therapeutic efficacy against hematological malignancies .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for (2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide?
Methodological Answer:
- Synthesis Steps :
- Piperidine Functionalization : React 1-(benzenesulfonyl)piperidin-4-amine with a formylating agent (e.g., formic acid or acetic formic anhydride) to introduce the formamido group .
- Enamide Formation : Couple the intermediate with N-methylbut-2-enamide via a condensation reaction, using coupling agents like EDC/HOBt under inert conditions .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the product .
- Characterization :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- Structural Confirmation :
- NMR : H and C NMR to confirm backbone connectivity (e.g., enamide double bond at δ 6.2–6.8 ppm for H) .
- IR : Peaks at ~1650 cm (amide C=O) and ~1340 cm (sulfonyl S=O) .
Q. Which analytical methods are critical for confirming the compound’s structural integrity and purity?
Methodological Answer :
- Spectroscopic Techniques :
- Chromatography :
- HPLC-DAD : Quantify impurities using UV detection at λ = 254 nm .
- TLC : Monitor reaction progress with silica plates (visualization via UV or iodine staining) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity and mechanism of action?
Methodological Answer :
- Biological Assays :
- Mechanistic Studies :
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer :
- Data Cross-Validation :
- Replicate Assays : Perform dose-response curves in triplicate across independent labs to rule out batch variability .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemical validation) .
- Contextual Factors :
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer :
- In Silico Modeling :
- Validation :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
Methodological Answer :
- SAR Design :
- Testing :
- Parallel Synthesis : Generate analogs via solid-phase synthesis and screen in high-throughput assays .
- Crystallography : Co-crystallize analogs with targets (e.g., carbonic anhydrase II) to guide rational design .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer :
- Stability Studies :
- Degradation Pathways :
- LC-MS/MS : Identify hydrolysis products (e.g., cleavage of the enamide bond) .
- Forced Degradation : Expose to heat/light and monitor structural changes via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
